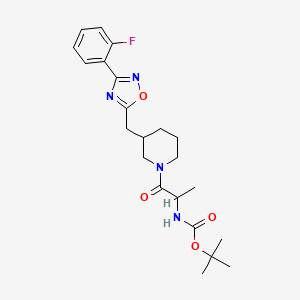
Tert-butyl (1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate is a synthetic organic compound. The presence of diverse functional groups like oxadiazole, piperidine, and fluorophenyl moieties, enhances its potential application in various fields of research, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate involves multi-step reactions. Each step demands specific reagents and conditions. A typical synthetic route might involve:
Synthesis of the 2-fluorophenyl-1,2,4-oxadiazole:
Start with 2-fluorobenzoic acid.
Convert to the corresponding hydrazide.
Cyclize the hydrazide with cyanogen bromide to form 1,2,4-oxadiazole.
Preparation of the piperidine intermediate:
React 1,2,4-oxadiazole derivative with chloromethyl piperidine.
Use base catalysts like triethylamine in an aprotic solvent such as dichloromethane.
Formation of the final product:
Combine the piperidine intermediate with tert-butyl isocyanate.
Optimize conditions for high yield and purity.
Industrial Production Methods: Industrial synthesis scales up these reactions with a focus on efficiency and cost-effectiveness. Continuous flow reactors, automated synthesis platforms, and optimized purification techniques ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl (1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate undergoes several types of chemical reactions:
Oxidation: : Undergoes controlled oxidation with agents like pyridinium chlorochromate.
Reduction: : Reduction reactions with hydride donors like sodium borohydride.
Substitution: : Reacts with nucleophiles to substitute functional groups under mild conditions.
Oxidation: : Pyridinium chlorochromate in dichloromethane.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Products: : Corresponding ketones and carboxylic acids.
Reduction Products: : Alcohols and amines.
Substitution Products: : Variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry:
Used as a building block in the synthesis of complex molecules.
Studied for its reactivity and structural characteristics.
Investigated for its potential as a bioactive molecule.
Evaluated for enzyme inhibition and receptor binding.
Explored in drug design for its pharmacophoric elements.
Potential therapeutic uses in treating diseases.
Utilized in the development of advanced materials.
Used as a chemical probe in analytical methods.
Mécanisme D'action
Molecular Targets and Pathways: The compound interacts with specific molecular targets through its functional groups:
The piperidine ring interacts with biological receptors.
The oxadiazole moiety modulates enzymatic activity.
Fluorophenyl group enhances binding affinity and selectivity.
Binding to Proteins: : Alters protein function and signaling pathways.
Inhibition of Enzymes: : Modulates enzyme kinetics and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
N-tert-butyl-3-piperidinyl oxadiazole carbamate: : Similar structure, different substituent positioning.
Fluorophenyl oxadiazole derivatives: : Varied pharmacological profiles.
Piperidinyl oxadiazoles: : Different piperidine ring modifications.
Unique combination of functional groups enhances versatility.
Higher binding affinity due to fluorophenyl modification.
Broader range of applications in diverse scientific fields.
This compound's diverse structure and functional groups make it a valuable asset in scientific research, bridging the gap between chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and interact with biological systems highlights its significance and potential for future applications.
Propriétés
IUPAC Name |
tert-butyl N-[1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O4/c1-14(24-21(29)30-22(2,3)4)20(28)27-11-7-8-15(13-27)12-18-25-19(26-31-18)16-9-5-6-10-17(16)23/h5-6,9-10,14-15H,7-8,11-13H2,1-4H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITSJYRIHLXKDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![METHYL 4-[(E)-2-PHENYLETHENESULFONAMIDO]BENZOATE](/img/structure/B2379141.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2379142.png)
![N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2379143.png)
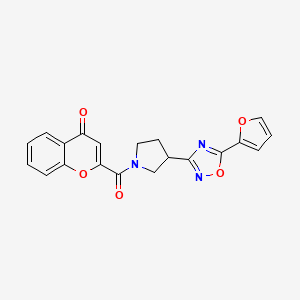
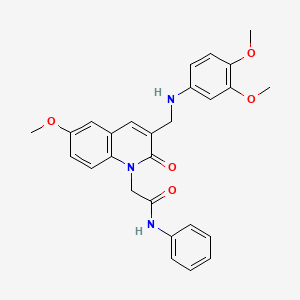
![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2379147.png)
![1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt](/img/structure/B2379148.png)
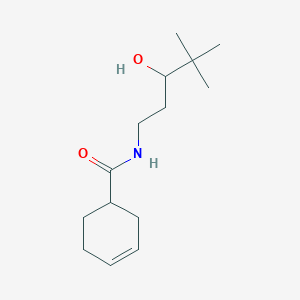
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B2379155.png)
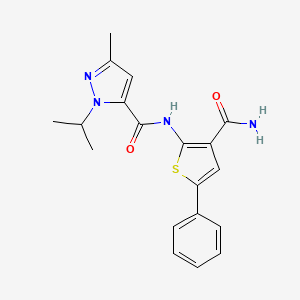
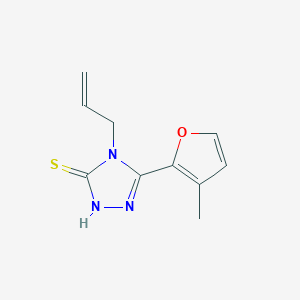
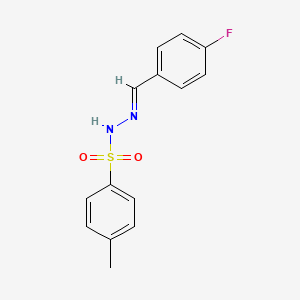
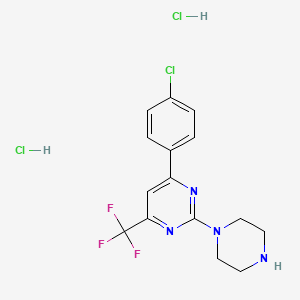
![N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2379163.png)
